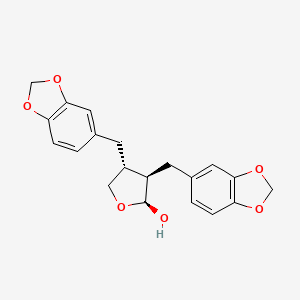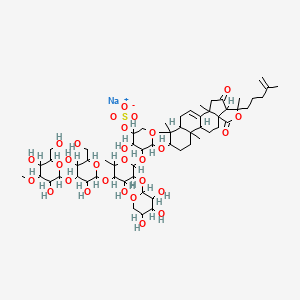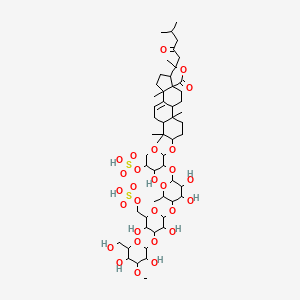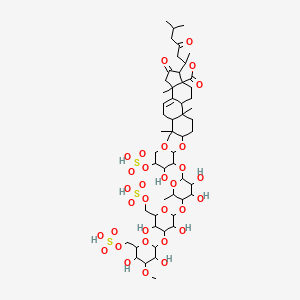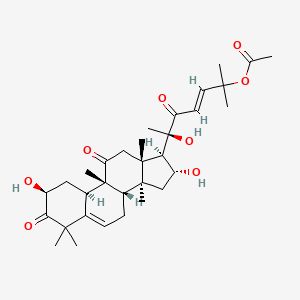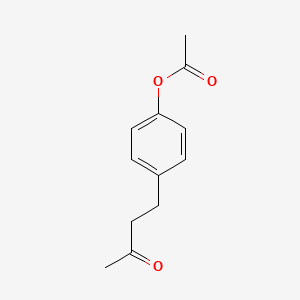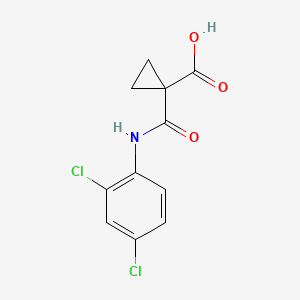
Cyclanilide
Übersicht
Beschreibung
Cyclanilide is a growth regulator . It is used to regulate the growth of plants and has been registered for use in cotton at different stages of growth . It can be used to suppress vegetative growth or enhance defoliation and boll opening when used in combination with other plant growth regulators .
Synthesis Analysis
This compound has been found to induce lateral bud outgrowth by modulating cytokinin biosynthesis and signaling pathways in apple . This process involves a massive reprogramming of the axillary bud transcriptome, implicating several hormones in the response .
Chemical Reactions Analysis
This compound has been found to interact with auxin-regulated processes via a mechanism that is distinct from other auxin transport inhibitors . It has been shown to affect polar auxin transport .
Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
Cyclanilide is primarily studied for its application as a plant growth regulator. Research by Burton, Pedersen, and Coble (2008) highlighted this compound's interaction with auxin transport and signaling in plants, demonstrating its ability to affect polar auxin transport and inhibit auxin uptake, suggesting a distinct mechanism from other auxin transport inhibitors (Burton, Pedersen, & Coble, 2008).
Enhancement of Lateral Shoot Development in Ornamental and Fruit Trees
This compound has been found effective in promoting the development of lateral shoots in various ornamental and fruit tree crops. Williamson et al. (2009) observed that this compound applications increased shoot counts in specific plant species, indicating its potential in reducing the need for mechanical pruning during nursery production (Williamson, Keever, Kessler, & Olive, 2009). Similarly, research by Elfving and Visser (2006) showed that this compound stimulated the formation of lateral shoots on sweet cherry trees, demonstrating its effectiveness for lateral branch induction in certain cherry cultivars (Elfving & Visser, 2006).
Modulation of Cytokinin Biosynthesis and Signalling Pathways
A 202022 study by Ma et al. revealed that this compound induces lateral bud outgrowth in apple trees by modulating cytokinin biosynthesis and signaling pathways. This involved a marked increase in zeatin riboside levels and a decrease in abscisic acid levels, indicating the involvement of these hormones in this compound's action. The study provides insights into the mechanism of this compound's branching-promoting effects in apple trees (Ma, Xie, Zhao, Sun, & Zhang, 2022).
Application in Nursery Crops
This compound's role in nursery crops is notable for its impact on branching and overall plant development. Holland et al. (2007) demonstrated that multiple applications of this compound significantly increased shoot number in several species of woody landscape shrubs. This highlights its potential utility in horticultural practices for enhancing plant structure and aesthetics (Holland, Keever, Kessler, & Dane, 2007).
Analytical Method Development for this compound Detection
Erarpat et al. (2020) developed an analytical method for detecting this compound at trace levels in cotton and cosmetic pads. This study underscores the importance of accurate and sensitive measurement techniques for this compound, particularly in contexts where its presence needs to be monitored or regulated (Erarpat, Maltepe, Er,& Bakırdere, 2020)
Safety and Hazards
Cyclanilide has a low mammalian toxicity but may cause adverse reproduction/development effects and is a possible neurotoxin . It is harmful if inhaled and may cause serious eye irritation . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Future research on Cyclanilide could focus on further elucidating its mechanism of action, particularly its interaction with auxin-regulated processes and its effect on cytokinin biosynthesis and signaling pathways . This could provide a direction for further study of the branching promoting mechanism of this compound .
Wirkmechanismus
Target of Action
Cyclanilide, a plant growth regulator, primarily targets auxin-regulated processes in plants . It interacts with auxin transport and signaling, affecting the movement of Indole-3-acetic acid (IAA), a principal natural auxin . This compound also modulates cytokinin biosynthesis and signaling pathways .
Mode of Action
This compound inhibits the binding of both NPA and IAA, acting as a noncompetitive inhibitor with inhibition constants (Ki) of 40 and 2.3 μM, respectively . This interaction with auxin-regulated processes is distinct from other auxin transport inhibitors . This compound also affects polar auxin transport, demonstrated by the inhibited movement of [3H]IAA in etiolated corn coleoptiles .
Biochemical Pathways
This compound affects several biochemical pathways. It results in a marked increase (approximately 2-fold) in the level of zeatin riboside and a significant decrease (approximately 2-fold) in the level of abscisic acid (ABA) . The cytokinin (CTK) oxidase 1 (CKX1) gene, involved in zeatin metabolism, is down-regulated after this compound treatment . This compound also up-regulates the expressions of CTK receptor genes WOODEN LEG and the CTK type-A response regulators genes ARR3 and ARR9 .
Pharmacokinetics
This compound has a low aqueous solubility and is relatively volatile . . These properties impact the bioavailability of this compound in the environment.
Result of Action
This compound’s action results in massive reprogramming of the axillary bud transcriptome, implicating several hormones in the response . It stimulates bud growth, which might involve CTK biosynthesis and signaling, including genes CKX1 and ARR3/9 . This compound also down-regulates ABA signal response genes protein phosphatase 2C genes ABI2 and ABI5 .
Biochemische Analyse
Biochemical Properties
Cyclanilide interacts with several biomolecules, notably auxin, a key hormone in plant growth and development . This compound’s activity has been compared with that of auxin transport inhibitors, demonstrating that it affects polar auxin transport . This interaction with auxin-regulated processes is distinct from other auxin transport inhibitors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with auxin transport and signaling in plants . It has been observed to inhibit the influx of auxin into cells in etiolated zucchini hypocotyls . This interaction with auxin transport and signaling pathways influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the binding of auxin with an IC50 of 50 μM . This compound is a noncompetitive inhibitor of both auxin and auxin transport inhibitor binding, with inhibition constants (Ki) of 40 and 2.3 μM, respectively . This interaction with auxin-regulated processes provides a possible mechanism of action for this compound when used as a plant growth regulator .
Temporal Effects in Laboratory Settings
This compound has a low aqueous solubility and is relatively volatile . It is not persistent in soil systems but may be in water under some conditions . Over time, this compound may cause adverse reproduction/development effects and is a possible neurotoxin .
Dosage Effects in Animal Models
It may cause adverse reproduction/development effects and is a possible neurotoxin .
Metabolic Pathways
This compound is involved in the cytokinin biosynthesis and signaling pathways . It has been observed to cause a marked increase in the level of zeatin riboside and a significant decrease in the level of abscisic acid .
Transport and Distribution
This compound affects the transport and distribution of auxin within cells . It has been observed to inhibit the influx of auxin into cells in etiolated zucchini hypocotyls .
Subcellular Localization
Given its role in auxin transport and signaling, it is likely that it is localized in areas where these processes occur .
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-6-1-2-8(7(13)5-6)14-9(15)11(3-4-11)10(16)17/h1-2,5H,3-4H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWWLNJJJCTFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032600 | |
| Record name | Cyclanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5032600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with no characteristic odor; [Reference #1] | |
| Record name | Cyclanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Low solubility in water, soluble in organic solvents., Solubility (g/100 ml): acetone 5.29; acetonitrile 0.50; dichloromethane 0.17; ethylacetate 3.18; hexane <0.0001; methanol 5.91; 1-octanol 6.72; 2-propanol 6.82. | |
| Record name | CYCLANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.4691 - 1.482 g/ml @ 20 °C | |
| Record name | CYCLANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Cyclanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4573 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Powdery solid | |
CAS RN |
113136-77-9 | |
| Record name | Cyclanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113136-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclanilide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113136779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5032600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichlorophenylcarbamoyl)cyclopropancarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanecarboxylic acid, 1-[[(2,4-dichlorophenyl)amino]carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5WZ0SSS5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
195.5 °C | |
| Record name | CYCLANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7018 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




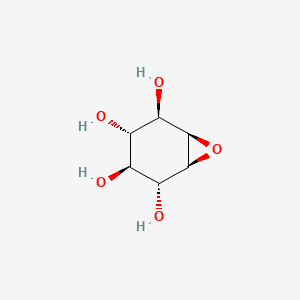



![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1669317.png)
